molecular formula C14H11Cl2NO3 B564570 3-Hydroxymethyl Meclofenamic Acid-d4 CAS No. 1189663-45-3

3-Hydroxymethyl Meclofenamic Acid-d4

Cat. No.: B564570
CAS No.: 1189663-45-3
M. Wt: 316.17
InChI Key: SMILHFIJFWZZIM-RHQRLBAQSA-N
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Description

3-Hydroxymethyl Meclofenamic Acid-d4 is a labeled metabolite of Meclofenamic Acid. It is a stable isotope-labeled compound used primarily in biochemical and proteomics research. The molecular formula of this compound is C14H7D4Cl2NO3, and it has a molecular weight of 316.17 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl Meclofenamic Acid-d4 involves the incorporation of deuterium atoms into the molecular structure of Meclofenamic Acid. The process typically starts with the precursor compound, 2,6-Dichloro-3-(hydroxymethyl)aniline, which undergoes a series of chemical reactions to introduce the deuterium atoms. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxymethyl Meclofenamic Acid-d4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions can yield various functionalized derivatives .

Scientific Research Applications

3-Hydroxymethyl Meclofenamic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl Meclofenamic Acid-d4 is similar to that of Meclofenamic Acid. It inhibits the synthesis of prostaglandins by competing for binding at the prostaglandin receptor site. This inhibition reduces inflammation and pain. The labeled compound allows researchers to study the detailed metabolic pathways and interactions of Meclofenamic Acid in biological systems .

Comparison with Similar Compounds

3-Hydroxymethyl Meclofenamic Acid-d4 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its stable isotope labeling, which provides a valuable tool for tracing and studying the metabolic pathways of Meclofenamic Acid in various research applications.

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-[2,6-dichloro-3-(hydroxymethyl)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-5-8(7-18)12(16)13(10)17-11-4-2-1-3-9(11)14(19)20/h1-6,17-18H,7H2,(H,19,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMILHFIJFWZZIM-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675943
Record name 2-[2,6-Dichloro-3-(hydroxymethyl)anilino](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189663-45-3
Record name 2-[2,6-Dichloro-3-(hydroxymethyl)anilino](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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